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molecular formula C7H7NO3 B186382 Methyl 3-hydroxypicolinate CAS No. 62733-99-7

Methyl 3-hydroxypicolinate

Cat. No. B186382
M. Wt: 153.14 g/mol
InChI Key: MHKKUZDJUGIOBC-UHFFFAOYSA-N
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Patent
US07183278B1

Procedure details

3-Hydroxypicolinic acid (5.0 g) was dissolved in 350 ml of toluene and 100 ml of methanol. A 2 M solution (25 ml) of trimethylsilyldiazomethane in hexane was added dropwise to the solution, and a reaction was allowed to proceed at room temperature overnight. The reaction solution was concentrated under the reduced pressure. Methylene chloride (100 ml) and water (100 ml) were then added to the concentrate to conduct extraction. The aqueous layer was then extracted with methylene chloride. The organic layer was dried over magnesium sulfate, and was concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate-hexane) to give 2.3 g (yield 41%) of methyl 3-hydroxypicolinate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:11][Si](C=[N+]=[N-])(C)C>C1(C)C=CC=CC=1.CO.CCCCCC>[OH:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)O
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under the reduced pressure
ADDITION
Type
ADDITION
Details
Methylene chloride (100 ml) and water (100 ml) were then added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
EXTRACTION
Type
EXTRACTION
Details
extraction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C(=NC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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